molecular formula C20H19N3O B5878603 1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone

1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone

Cat. No. B5878603
M. Wt: 317.4 g/mol
InChI Key: UNFKDVYOORYYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been suggested that the compound inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, it has been proposed that the compound exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been found to have biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. It has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized using different methods. Another advantage is that it has potential applications in different fields of research, including cancer, microbiology, and inflammation. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications. Another limitation is that its toxicity and pharmacokinetics have not been fully characterized, which limits its use in preclinical and clinical studies.

Future Directions

There are several future directions for research on 1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone. One direction is to further investigate its mechanism of action in different applications, including cancer, microbiology, and inflammation. Another direction is to optimize its use by modifying its chemical structure to improve its efficacy and reduce its toxicity. Moreover, future studies should focus on the pharmacokinetics and toxicity of the compound to determine its potential for clinical use. Finally, future research should investigate the potential of 1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone as a lead compound for the development of new drugs in different fields of research.

Synthesis Methods

1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been synthesized using different methods, including the reaction of 2-phenyl-1H-imidazole-5-carbaldehyde with 2-amino-3,5,6-trimethylbenzoic acid in the presence of acetic anhydride and catalytic amount of pyridine. Another method involves the reaction of 2-phenyl-1H-imidazole-5-carbaldehyde with 2-amino-3,5,6-trimethylbenzonitrile in the presence of acetic anhydride and catalytic amount of pyridine. Both methods yield the desired compound in good yields.

Scientific Research Applications

1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has potential applications in scientific research. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its antimicrobial activity, and it has been found to be effective against different strains of bacteria and fungi. Moreover, it has been studied for its anti-inflammatory activity, and it has been found to reduce inflammation in animal models.

properties

IUPAC Name

1-(4,6,7-trimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-12-10-16-17(11-13(12)2)23-19(14(3)24)18(21-20(23)22(16)4)15-8-6-5-7-9-15/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFKDVYOORYYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=C(N=C3N2C)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6,7-Trimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanone

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